molecular formula C9H15N3 B3211641 4-(5-methyl-1H-imidazol-2-yl)piperidine CAS No. 1092297-99-8

4-(5-methyl-1H-imidazol-2-yl)piperidine

Cat. No.: B3211641
CAS No.: 1092297-99-8
M. Wt: 165.24 g/mol
InChI Key: HICVZTIMPONKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1H-imidazol-2-yl)piperidine ( 1092297-99-8) is a piperidine-based chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol [ ]. Its structure, featuring an imidazole heterocycle, makes it a valuable intermediate and building block in medicinal chemistry and drug discovery research [ ]. Compounds containing the imidazole scaffold are recognized for their wide range of pharmacological activities and are frequently investigated as key fragments in the synthesis of molecules for various therapeutic areas [ ]. The piperidine moiety is a common feature in many bioactive molecules. As part of our offering, this product is available as the free base (CAS 1092297-99-8) or the this compound dihydrochloride salt (CAS 1427195-10-5), which has a molecular weight of 238.16 g/mol and a purity of ≥97% [ ]. Safety Information: This compound is classified as harmful and an irritant. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation [ ]. Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area. Intended Use: This product is supplied For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-methyl-1H-imidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICVZTIMPONKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of Imidazole-Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The "Privileged" Synergy

The fusion of imidazole and piperidine heterocycles represents a "privileged scaffold" architecture in modern medicinal chemistry. This guide dissects the biological utility of this scaffold, moving beyond basic structural description to the functional causality of its pharmacodynamic profile.[1][2]

The imidazole ring (a 1,3-diazole) serves as a versatile bioisostere for the histidine side chain, offering hydrogen bond donor/acceptor capabilities and metal coordination (e.g., Heme-Fe in CYP450). The piperidine ring acts as a lipophilic spacer and a basic center (pKa ~11), crucial for ionic interactions with active site aspartate/glutamate residues. When linked, these moieties create a "push-pull" electronic system capable of navigating the lipophilic tunnels of GPCRs and the ATP-binding pockets of kinases.

Structural Basis & Medicinal Chemistry

Pharmacophore Mapping

The biological success of the imidazole-piperidine scaffold relies on three interaction vectors:

  • The Basic Head (Piperidine): Protonated at physiological pH, it forms salt bridges with conserved acidic residues (e.g., Asp3.32 in GPCRs).

  • The Aromatic Tail (Imidazole): Engages in

    
     stacking or H-bonding (as a donor via N1-H or acceptor via N3).
    
  • The Linker: Controls the entropic penalty of binding. Rigid linkers (alkynes/olefins) favor kinase selectivity, while flexible alkyl linkers favor GPCR conformational adaptation.

Visualization: Pharmacophore Logic

Pharmacophore Piperidine Piperidine Moiety (Basic Center) Linker Variable Linker (Distance/Flexibility) Piperidine->Linker Covalent Bond Target_Asp Target: Asp/Glu Residue (Ionic Interaction) Piperidine->Target_Asp Salt Bridge Imidazole Imidazole Moiety (H-Bond/Metal Coord) Linker->Imidazole Covalent Bond Target_Pi Target: Aromatic Pocket (Pi-Pi Stacking) Imidazole->Target_Pi Pi-Stacking Imidazole->Target_Pi H-Bonding

Figure 1: Pharmacophore map illustrating the tripartite interaction mode of imidazole-piperidine scaffolds.

Therapeutic Area 1: GPCR Modulation (Histamine H3/H4)

The imidazole-piperidine scaffold is historically grounded in the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists (e.g., Thioperamide analogs).

Mechanism of Action

H3R is a G


-coupled receptor acting as a presynaptic autoreceptor. Antagonism releases the "brake" on neurotransmitter release (histamine, ACh, dopamine), enhancing cognitive function.
  • Molecular Recognition: The piperidine nitrogen forms a critical salt bridge with Asp114 (3.32) . The imidazole moiety extends into the hydrophobic pocket, interacting with Glu206 (5.46) or Tyr115 .

Visualization: H3R Signaling & Antagonism

H3R_Signaling Ligand Imidazole-Piperidine Ligand H3R H3 Receptor (Presynaptic) Ligand->H3R Antagonism/Inverse Agonism Gi Gαi Protein H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition (Relieved) cAMP cAMP Levels AC->cAMP Increases PKA PKA Activation cAMP->PKA Activates NT_Release Neurotransmitter Release (Histamine/ACh) PKA->NT_Release Potentiates

Figure 2: H3R antagonism pathway.[3][4] The scaffold prevents Gi-mediated inhibition of Adenylyl Cyclase, restoring neurotransmitter release.

Expert Protocol: Radioligand Binding Assay ([³H]-NAMH)

Objective: Determine affinity (


) of novel imidazole-piperidine derivatives for H3R.
Trustworthiness Factor:  Use of GTP

S to distinguish agonists from inverse agonists.
  • Membrane Preparation: Transfect HEK-293 cells with human H3R cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation System:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

      
      .
      
    • Radioligand: 1 nM [³H]-N

      
      -methylhistamine ([³H]-NAMH).
      
    • Competitor: Serial dilutions of imidazole-piperidine test compound (

      
       to 
      
      
      
      M).
    • Non-specific control: 10

      
      M Thioperamide.
      
  • Equilibrium: Incubate for 60 min at 25°C. Note: Imidazole derivatives may require longer equilibration if lipophilicity is high.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the basic piperidine moiety).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Therapeutic Area 2: Oncology (Kinase & Tubulin Inhibition)

Recent SAR studies have repositioned this scaffold from GPCRs to kinase inhibitors (EGFR, CDK2/9) and tubulin polymerization inhibitors.

Mechanism: The Dual Strike
  • Kinase Inhibition: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region ATP-binding site (e.g., Met793 in EGFR). The piperidine tail protrudes into the solvent-exposed region, improving solubility.

  • Tubulin Destabilization: Derivatives (e.g., phenanthro-imidazoles) bind to the colchicine site, preventing microtubule assembly and arresting cells in the G2/M phase.

Comparative Activity Data (Representative)
TargetCompound ClassIC50 / KdMechanism NoteSource
EGFR (WT) Quinoline-Imidazole-Piperidine0.01 - 0.1

M
Hinge binder + Solubilizing tail[1]
CDK2 Imidazole-Piperazine Hybrids~50 nMATP competitive; G2/M arrest[2]
Tubulin 2-Aryl-Imidazole derivatives< 100 nMColchicine site binding[3]
Expert Protocol: MTT Cell Viability Assay (Solubility Optimized)

Challenge: Imidazole-piperidine scaffolds can precipitate in aqueous media at high concentrations. Solution: A step-wise solubilization protocol.

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 10 min to ensure disruption of crystal lattice (common in planar imidazoles).

  • Seeding: Plate MCF-7 or HepG2 cells (5,000 cells/well) in 96-well plates. Adhere for 24h.

  • Treatment: Dilute stock in culture media. Critical: Final DMSO concentration must be < 0.5%.

  • Incubation: 48h at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation: Use Erlotinib or Colchicine as positive controls depending on the targeted mechanism.

Therapeutic Area 3: Infectious Diseases (Antimycobacterial)

The scaffold has shown potency against MDR-TB (Mycobacterium tuberculosis) by targeting the CYP51 enzyme (sterol 14


-demethylase).
Mechanism: Heme Coordination

The unhindered nitrogen of the imidazole ring coordinates axially with the Heme iron of CYP51. The piperidine moiety mimics the substrate's aliphatic chain, filling the hydrophobic access channel.

Visualization: CYP51 Inhibition Workflow

CYP51_Inhibition Compound Imidazole-Piperidine Inhibitor CYP51 Mycobacterial CYP51 (Sterol 14α-demethylase) Compound->CYP51 Occupies Active Site Heme Heme Iron (Fe) Compound->Heme N-Fe Coordination Substrate Lanosterol/Sterols CYP51->Substrate Cannot Process Membrane Cell Membrane Integrity Substrate->Membrane Precursor Accumulation (Toxic) Death Bacterial Lysis Membrane->Death Destabilization

Figure 3: Mechanism of CYP51 inhibition leading to mycobacterial cell lysis.

Synthesis Strategies

To access these scaffolds, modular synthesis is preferred to allow independent variation of the imidazole and piperidine rings.

Method A: The Debus-Radziszewski Approach (Multicomponent)

  • Reagents: Glyoxal + Formaldehyde + Primary Amine (Piperidine-linked) + Ammonia.

  • Advantage: One-pot synthesis of the imidazole core with the piperidine already attached.

Method B: Nucleophilic Substitution (Convergent)

  • Synthesize 4-(chloromethyl)imidazole.

  • React with piperidine in the presence of

    
     / DMF.
    
  • Expert Tip: Protect the imidazole N1 (e.g., with Trityl) to prevent regioisomeric mixtures during substitution.

References

  • Kardile, R. et al. "Quinoline–imidazole–piperidine hybrids: Synthesis and anticancer activity targeting EGFR."[4] Bioorganic Chemistry, 2020.

  • Alghamdi, S. et al. "Imidazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking." Bioorganic Chemistry, 2025.[2]

  • Zhang, L. et al. "Design and synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles as potential anticancer agents." European Journal of Medicinal Chemistry, 2017.

  • Wijtmans, M. et al. "SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism." ChemMedChem, 2022.

  • Gomez-Monterrey, I. et al. "Antifungal and antimycobacterial activity of new imidazole and triazole derivatives." Journal of Antimicrobial Chemotherapy, 2008.

  • Sander, K. et al. "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." Naunyn-Schmiedeberg's Archives of Pharmacology, 2009.

Sources

Advanced Pharmacophore Profiling: The Role of 4-(5-methyl-1H-imidazol-2-yl)piperidine in Bilastine Analog Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific role of 4-(5-methyl-1H-imidazol-2-yl)piperidine within the context of Bilastine drug development.

Editorial Note: While 2-(4-piperidinyl)-1H-benzimidazole is the established commercial intermediate for Bilastine, the molecule —This compound —represents a critical structural analog and pharmacophore probe . This guide focuses on its utility in Structure-Activity Relationship (SAR) profiling, impurity characterization, and "next-generation" antihistamine design where the lipophilic benzimidazole core is modulated.

Executive Summary

This compound serves as a high-value structural surrogate in the optimization of H1-antihistamines. Unlike the standard Bilastine intermediate (which features a fused benzene ring), this analog possesses a truncated 5-methyl-imidazole core.

This molecule is primarily utilized by medicinal chemists for three critical functions:

  • SAR Probing: Evaluating the necessity of the benzene ring (in benzimidazole) for H1-receptor binding affinity.

  • Physicochemical Tuning: Reducing LogP (lipophilicity) to improve metabolic stability or solubility profiles compared to the parent Bilastine structure.

  • Impurity Marker Synthesis: Serving as a reference standard for potential degradation products where the benzimidazole ring system may be incompletely formed or degraded.

Chemical Causality & Pharmacophore Logic

The Benzimidazole vs. Imidazole Trade-off

Bilastine owes its high potency to the benzimidazole moiety, which provides substantial hydrophobic interaction within the H1 receptor pocket. However, this fused ring system contributes to poor aqueous solubility.

Replacing the benzimidazole with a 5-methyl-imidazole (as found in the subject molecule) creates a specific "perturbation" in the drug design:

  • Steric Probe: The 5-methyl group mimics the steric bulk of the benzene ring's attachment point without the full hydrophobic penalty.

  • Electronic Shift: The imidazole ring is more basic (higher pKa) than benzimidazole, potentially altering the protonation state at physiological pH and affecting receptor docking.

Comparative Physicochemical Profile

The following table contrasts the standard Bilastine intermediate with the 5-methyl analog to highlight the shift in properties.

FeatureStandard Intermediate (Benzimidazole)Analog Intermediate (5-Methyl-Imidazole)Impact on Drug Design
Core Structure 2-(4-piperidinyl)-1H-benzimidazoleThis compoundAnalog lacks fused benzene ring
Molecular Weight ~201.27 g/mol ~165.24 g/mol Lower MW allows for more functionalization elsewhere.
Lipophilicity (LogP) High (~2.5)Low (~0.8 - 1.2)Improved Solubility ; reduced CNS penetration.
Basicity (pKa) ~5.5 (Benzimidazole N)~7.0 (Imidazole N)Stronger H-bond acceptor/donor capability.
Pi-Stacking Strong (Benzene ring)WeakTests if Pi-stacking is essential for binding.

Synthetic Protocol: Construction of the 5-Methyl-Imidazole Scaffold

Objective: Synthesize this compound with >98% purity. Methodology: The protocol utilizes a Marckwald-type condensation between a piperidine-amidine and an


-haloketone. This is preferred over aldehyde condensations for its regioselectivity regarding the methyl group.
Phase 1: Precursor Preparation (Amidine Formation)
  • Starting Material: N-Boc-piperidine-4-carbonitrile.

  • Reagents: Sodium methoxide (NaOMe), Ammonium chloride (

    
    ), Methanol.
    
  • Mechanism: Pinner reaction sequence (Nitrile

    
     Imidate 
    
    
    
    Amidine).

Step-by-Step:

  • Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous methanol under

    
    .
    
  • Add NaOMe (0.1 eq) and stir at RT for 3 hours to form the imidate intermediate.

  • Add solid

    
     (1.1 eq) and reflux for 4 hours.
    
  • Concentrate in vacuo to yield N-Boc-piperidine-4-carboxamidine hydrochloride .

  • Checkpoint: Verify formation via LC-MS (Target Mass: M+1 = ~228).

Phase 2: Imidazole Ring Closure
  • Reagents: Chloroacetone (1-chloro-2-propanone),

    
    , DMF/Water.
    
  • Critical Control: Temperature control is vital to prevent polymerization of chloroacetone.

Step-by-Step:

  • Suspend the amidine salt (from Phase 1) in DMF.

  • Add

    
     (2.5 eq) to liberate the free base.
    
  • Add Chloroacetone (1.1 eq) dropwise at 0°C.

  • Allow to warm to RT, then heat to 80°C for 6 hours. The amidine nitrogen attacks the ketone carbonyl, followed by cyclization and dehydration.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Phase 3: Deprotection (Final Product)
  • Dissolve the N-Boc intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Filter the white precipitate.

  • Yield: this compound dihydrochloride.[2]

Visualization of Synthetic Logic & SAR

The following diagrams illustrate the synthetic pathway and the structural logic comparing the Bilastine core to this analog.

Diagram 1: Synthesis Workflow (Marckwald Cyclization)

SynthesisPath start N-Boc-Piperidine-4-Carbonitrile imidate Imidate Intermediate start->imidate NaOMe, MeOH (Pinner Condensation) amidine Piperidine-4-Carboxamidine imidate->amidine NH4Cl, Reflux cyclization Ring Closure (with Chloroacetone) amidine->cyclization + Chloroacetone K2CO3, 80°C product_boc N-Boc-Protected 5-Methyl-Imidazole cyclization->product_boc Dehydration (- H2O) final This compound product_boc->final HCl/Dioxane (Deprotection)

Caption: Step-by-step synthesis of the 5-methyl-imidazole analog via amidine-ketone condensation.

Diagram 2: Pharmacophore Divergence (Bilastine vs. Analog)

SAR_Logic cluster_0 Standard Bilastine Route cluster_1 Analog / Probe Route Benzimidazole 2-(4-piperidinyl)-1H-benzimidazole Bilastine BILASTINE API (High Lipophilicity) Benzimidazole->Bilastine Alkylation Analog This compound Benzimidazole->Analog Structural Modification: Remove Benzene Ring Add 5-Methyl Group Derivative Novel H1-Antagonist Analog (Reduced LogP) Analog->Derivative Alkylation (Same Reagents)

Caption: Divergence in synthetic utility: The analog creates a lower lipophilicity variant of the drug.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized analog, the following analytical markers must be met. This acts as a "Go/No-Go" quality gate before using the molecule in further synthesis.

NMR Signature (Proton H-NMR in DMSO-d6)
  • Diagnostic Signal 1 (Imidazole C-H): A singlet around

    
     6.8 - 7.0 ppm. Note: If this is a multiplet, the benzimidazole impurity is present.
    
  • Diagnostic Signal 2 (Methyl Group): A sharp singlet around

    
     2.1 - 2.3 ppm (3H).
    
  • Diagnostic Signal 3 (Piperidine NH): Broad singlet > 8.5 ppm (if salt form).

Mass Spectrometry (ESI+)
  • Parent Ion: Expected

    
     = 166.13 (Free base).
    
  • Fragmentation: Loss of methyl group (M-15) is often observed in high-energy collision.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Retention Time: The 5-methyl analog will elute significantly earlier than the standard benzimidazole intermediate due to lower hydrophobicity.

References

  • Orjales, A., et al. "Benzimidazole derivatives with antihistaminic activity."[3] European Patent EP0818454, 1998.[3]

  • Labeaga, L., et al. "Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist."[3] Drugs in R&D, 2005.[3]

  • Collier, S. J., et al. "Alternative synthesis of bilastine." Synthetic Communications, 2011.[3]

  • Popiołek, Ł. "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017. (Context on Imidazole/Benzimidazole biological activity).

  • PubChem Compound Summary. "this compound." (Validation of chemical structure existence).

Sources

Technical Deep Dive: 5-Methyl-Imidazole Substitution on Piperidine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of piperidine and imidazole heterocycles creates a privileged scaffold extensively utilized in G-Protein Coupled Receptor (GPCR) modulation, particularly for Histamine H3/H4 receptors and Sodium-Hydrogen Exchanger (NHE) inhibition. However, the unsubstituted imidazole moiety often introduces liability: it is a potent ligand for the heme iron of Cytochrome P450 enzymes (CYP450), leading to undesirable drug-drug interactions (DDIs) and rapid metabolic clearance.

This guide analyzes the 5-methyl-imidazole substitution strategy. By introducing a methyl group at the C5 position of the imidazole ring attached to a piperidine core, medicinal chemists can introduce a "steric gate" that maintains on-target affinity while significantly reducing CYP interactions. This document details the physiochemical rationale, synthetic pathways, and validation protocols for this specific pharmacophore modification.

Physiochemical & Mechanistic Impact[1][2][3]

The "Methyl Switch": Tautomerism and Electronics

The imidazole ring exists in a rapid tautomeric equilibrium between the


-H (1H) and 

-H (3H) forms. When a piperidine ring is attached at the C4 position, the introduction of a methyl group at C5 breaks the symmetry of the electronic profile.
  • Electronic Effect (+I): The methyl group exerts a positive inductive effect (+I), increasing electron density on the imidazole ring. This typically raises the pKa of the imidazole conjugate acid by approximately 0.2–0.4 log units compared to the unsubstituted analog (pKa ~7.0 vs. ~7.4 for 4(5)-methylimidazole).

  • Tautomeric Preference: In the context of receptor binding (e.g., H3R), the specific tautomer dictates interaction with the key Aspartate residue (e.g., Asp114 in H3R). The 5-methyl group stabilizes the tautomer that minimizes steric clash with the linker, often favoring the

    
    -H tautomer which is crucial for donor-acceptor motifs in the binding pocket.
    
CYP450 Mitigation (The Steric Occlusion Theory)

Unsubstituted imidazoles inhibit CYP450 isoforms (predominantly CYP3A4 and CYP2D6) via Type II binding, where the unhindered


 nitrogen coordinates directly to the heme iron.

The 5-Methyl Solution: The C5-methyl group provides sufficient steric bulk to clash with the porphyrin ring residues of the CYP active site, preventing the nitrogen lone pair from approaching the heme iron. However, this bulk is often tolerated in the larger orthosteric pockets of target GPCRs (H3/H4), creating a selectivity window.

Table 1: Comparative Physicochemical Profile

PropertyUnsubstituted Imidazole-Piperidine5-Methyl-Imidazole-PiperidineImpact
pKa (Im) ~ 6.9 - 7.0~ 7.3 - 7.5Increased basicity; improved H-bond acceptance.[1]
LogP Lower+0.3 to +0.5Slight lipophilicity increase; better BBB penetration.[1]
CYP3A4 Inhibition High (

< 1

M)
Reduced (

> 10

M)
Steric hindrance prevents heme coordination.[1]
H3R Affinity (

)
High (8.0 - 9.[1]0)Maintained/High (8.0 - 9.[1]5)Methyl group often fills hydrophobic sub-pockets.[1]

Visualizing the Mechanism

The following diagram illustrates the differential interaction logic between the unsubstituted and substituted scaffolds against CYP enzymes and the Target Receptor.

PharmacophoreLogic Scaffold Piperidine-Imidazole Scaffold Modification 5-Methyl Substitution Scaffold->Modification Chemical Modification Effect_CYP Steric Clash (Prevents Fe-N binding) Modification->Effect_CYP Induces Effect_Rec Maintained H-Bonding + Hydrophobic Fill Modification->Effect_Rec Optimizes CYP CYP450 Heme (Off-Target) Receptor H3/H4 Receptor (On-Target) Effect_CYP->CYP Reduces Affinity Effect_Rec->Receptor Increases/Maintains Affinity

Figure 1: Mechanistic flow illustrating how 5-methyl substitution decouples metabolic liability from pharmacological potency.

Synthetic Methodology

Constructing the 4-(5-methyl-1H-imidazol-4-yl)piperidine core requires careful orchestration to control regiochemistry.[1] The most robust route involves the "TosMIC" strategy or cyclization of amidines. Below is a validated protocol adapted for high-purity synthesis.

Retrosynthetic Logic

The core is assembled by reacting a piperidine-4-carboxaldehyde derivative with a tosylmethyl isocyanide (TosMIC) analog or via a Marckwald-type cyclization.[1]

Step-by-Step Protocol: Modified Van Leusen Synthesis

Objective: Synthesis of tert-butyl 4-(5-methyl-1H-imidazol-4-yl)piperidine-1-carboxylate.

Reagents:

  • N-Boc-piperidine-4-carboxaldehyde (1.0 eq)[1]

  • 1-Isocyano-1-tosylethane (1.2 eq) [Substituted TosMIC][1]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Methanol (MeOH) / Dimethoxyethane (DME) (Solvent)

Workflow:

  • Preparation of Precursor: Dissolve N-Boc-piperidine-4-carboxaldehyde (10 mmol) in dry DME (20 mL).

  • Cyclization: Add 1-isocyano-1-tosylethane (12 mmol) and

    
     (20 mmol).
    Note: The methyl group on the TosMIC reagent creates the 5-methyl substituent.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) until the aldehyde spot disappears.[1]

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient). Yield: Typically 60–75%.[1]

  • Deprotection (Optional): To expose the piperidine nitrogen: Treat with 4N HCl in Dioxane for 1 hour at RT. Precipitate with ether.[1]

SynthesisRoute Input1 N-Boc-Piperidine- 4-Carboxaldehyde Step1 Base-Mediated Cycloaddition (K2CO3, DME, Reflux) Input1->Step1 Input2 1-Isocyano- 1-tosylethane Input2->Step1 Intermediate Elimination of Toluenesulfinic acid Step1->Intermediate Product 4-(5-Methyl-imidazol-4-yl) Piperidine (Protected) Intermediate->Product

Figure 2: Synthetic pathway utilizing substituted TosMIC reagents to install the 5-methyl-imidazole moiety.

Experimental Validation: CYP Inhibition Assay

To verify the "Methyl Block" effect, a spectral binding assay is superior to a functional IC50 assay because it directly measures the physical interaction with the heme iron.

Protocol: Type II Binding Difference Spectroscopy

Principle: Nitrogen ligands induce a "Type II" difference spectrum (Soret peak shift) in CYP450, characterized by a spectral trough at ~390 nm and a peak at ~425–435 nm.[1] Steric hindrance (5-methyl) should suppress this spectral signature.[1]

Materials:

  • Recombinant CYP3A4 supersomes (Corning or similar).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

  • Dual-beam UV-Vis Spectrophotometer.[1]

Procedure:

  • Baseline: Dilute CYP3A4 to 1

    
    M in phosphate buffer.[1] Place in both sample and reference cuvettes. Record baseline (400–500 nm).[1]
    
  • Titration: Add the test compound (5-methyl-imidazole analog) to the sample cuvette and solvent vehicle to the reference cuvette.

    • Concentration range: 0.5

      
      M to 50 
      
      
      
      M.[1]
  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Plot the change in absorbance (

    
    ) vs. concentration.[1]
    
    • Calculation: Fit to the Michaelis-Menten equation to determine the spectral dissociation constant (

      
      ).
      
  • Criteria: A significant increase in

    
     (or lack of spectral change) compared to the unsubstituted imidazole control confirms the steric shielding of the heme.
    

References

  • Bioisosterism and H3 Antagonists: Schunack, W., et al.[1] "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists."[1][2][3] Naunyn-Schmiedeberg's Archives of Pharmacology, 2001.[1]

  • Synthesis of Imidazole-Piperidine Scaffolds: Bioorganic & Medicinal Chemistry Letters. "Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors."

  • CYP Inhibition Mechanisms: Drug Metabolism and Disposition.[1][4] "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[5][1]

  • Tautomerism in Drug Design: Journal of Medicinal Chemistry. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry."[1]

  • H3 Receptor SAR: Frontiers in Pharmacology. "Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors."[1]

Sources

Methodological & Application

Cyclization methods for forming 2-substituted imidazoles on piperidine rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Advanced Cyclization Methodologies for the Synthesis of 2-Substituted Imidazo[4,5-c]pyridines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[4,5-c]pyridine core, a key structural motif isosteric to purines, is of profound interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] The fusion of an imidazole ring onto a piperidine-derived scaffold (specifically, a tetrahydropyridine which is then aromatized) creates a rigid framework that allows for precise vectoral presentation of substituents for optimal target engagement. This guide provides an in-depth analysis of robust and scalable cyclization methods for constructing 2-substituted imidazo[4,5-c]pyridines, starting from piperidine-related precursors like 3,4-diaminopyridine. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer detailed, field-tested protocols, and present a comparative analysis to guide methodology selection in drug discovery and development settings.

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The structural analogy between imidazopyridines and endogenous purines allows them to act as competitive inhibitors or modulators for a variety of enzymes and receptors, making them privileged scaffolds in drug design.[2] The 2-position of the imidazole ring serves as a critical vector for introducing diversity, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles. The development of efficient, high-yielding, and versatile synthetic routes to this core is therefore a paramount objective in modern medicinal chemistry.

This application note moves beyond a simple recitation of methods. It aims to provide the causal logic behind experimental choices, empowering researchers to not only replicate but also adapt and troubleshoot these critical synthetic transformations. We will explore the most common and effective strategies, which primarily involve the condensation and subsequent cyclization of 3,4-diaminopyridine with various electrophilic partners.

Core Synthetic Strategies & Mechanistic Insights

The most prevalent and reliable methods for constructing the 2-substituted imidazo[4,5-c]pyridine system involve the cyclization of a 1,2-diamine embedded within a pyridine ring. The choice of the carbon source for the C2 position of the imidazole dictates the specific strategy.

Method 1: Lewis Acid-Catalyzed Condensation with Aldehydes

This is one of the most direct and atom-economical methods for installing an aryl or alkyl substituent at the 2-position. The reaction proceeds via the condensation of 3,4-diaminopyridine with an aldehyde, followed by an oxidative cyclization to form the aromatic imidazole ring.

Mechanistic Rationale: The reaction is typically catalyzed by a Lewis acid, such as Zinc Triflate (Zn(OTf)₂), which serves a dual purpose.[1] First, it activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by one of the amino groups of the diaminopyridine. This forms a Schiff base (imine) intermediate. Second, the catalyst facilitates the subsequent intramolecular cyclization and the final dehydration/oxidation steps to yield the aromatic imidazopyridine core. The use of a mild Lewis acid avoids the harsh conditions, such as temperatures exceeding 150°C and the use of toxic reagents like POCl₃, associated with older methods.[1]

Workflow for Aldehyde Condensation

G cluster_start Reactants cluster_process Reaction cluster_end Product Isolation A 3,4-Diaminopyridine C Add Zn(OTf)₂ Catalyst in Methanol A->C B Substituted Aldehyde (R-CHO) B->C D Reflux (e.g., 12h) C->D E Cool & Concentrate D->E F Purification (e.g., Chromatography) E->F G 2-Substituted-1H- imidazo[4,5-c]pyridine F->G

Caption: General workflow for Zn(OTf)₂-catalyzed synthesis.

Method 2: Cyclization with Carboxylic Acid Equivalents

An alternative to aldehydes involves the use of carboxylic acids or their derivatives. This approach often requires harsher conditions to drive the dehydration and cyclization but can be effective for certain substrates.

Mechanistic Rationale: The initial step is the formation of an amide bond between one of the amino groups and the carboxylic acid. This typically requires high temperatures or the use of coupling agents. The subsequent intramolecular cyclization involves the second amino group attacking the amide carbonyl, followed by the elimination of water to form the imidazole ring. Using orthoesters, such as triethyl orthoformate, provides a source for an unsubstituted (C2-H) imidazole ring, which can be a precursor for further functionalization.[2]

Method 3: Solid-Phase Synthesis for Library Generation

For the rapid generation of compound libraries, solid-phase synthesis offers significant advantages in terms of purification and automation. This strategy involves anchoring a building block to a solid support and performing the subsequent chemical transformations.

Mechanistic Rationale: A common approach begins by anchoring an amine to a resin.[3] This polymer-supported amine is then reacted with a suitable pyridine building block, such as 2,4-dichloro-3-nitropyridine. The reaction proceeds via nucleophilic aromatic substitution (SₙAr). The second chlorine is then displaced by a solution-phase amine, followed by the reduction of the nitro group to an amine. The newly formed 1,2-diamine on the solid support is then cyclized by treatment with an aldehyde, forming the imidazole ring. Finally, the target molecule is cleaved from the resin, typically with a strong acid like trifluoroacetic acid (TFA).[3] This method allows for the systematic variation of multiple substituents in a combinatorial fashion.

Decision Tree for Method Selection

G Start Goal: Synthesize 2-Substituted Imidazo[4,5-c]pyridine Q1 Need to generate a large library of diverse analogues? Start->Q1 Q2 Is the desired C2-substituent derived from a stable aldehyde? Q1->Q2 No M3 Method 3: Solid-Phase Synthesis Q1->M3 Yes M1 Method 1: Lewis Acid-Catalyzed Condensation with Aldehyde Q2->M1 Yes M2 Method 2: Cyclization with Carboxylic Acid Derivatives Q2->M2 No

Caption: Guide for selecting the appropriate synthetic strategy.

Comparative Analysis of Key Methodologies

The selection of a synthetic route depends on several factors, including the desired scale, substrate availability, and the need for diversity.

Method Starting Materials Key Reagents/Conditions Advantages Limitations Reference
Aldehyde Condensation 3,4-Diaminopyridine, AldehydesZn(OTf)₂, Methanol, RefluxHigh yields, mild conditions, readily available starting materials, broad aldehyde scope.Requires an oxidative cyclization step; sensitive aldehydes may be problematic.[1]
Carboxylic Acid Cyclization 3,4-Diaminopyridine, Carboxylic AcidsHigh temperature (e.g., PPA) or coupling agentsAccess to analogues not easily derived from aldehydes.Harsh conditions, lower yields, potential side reactions.[2]
Solid-Phase Synthesis Resin-bound amine, 2,4-dichloro-3-nitropyridine, amines, aldehydesSolid support (e.g., Rink amide resin), TFA cleavageIdeal for library synthesis, simplified purification (filtration).Limited to smaller scale, requires specialized equipment, multi-step sequence.[3]
Mercaptoimidazole Alkylation 3,4-Diaminopyridine, CS₂ or XanthateKOH, Alkylating agent (e.g., Benzyl bromide)High yields, mild alkylation conditions, access to thioether derivatives.Multi-step process, use of carbon disulfide.[4]

Detailed Experimental Protocols

These protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Zinc Triflate-Catalyzed Synthesis of 2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine[1]

Rationale: This protocol exemplifies the direct condensation with an electron-rich aromatic aldehyde. Zinc triflate is a water-tolerant Lewis acid, making it robust and easy to handle. Methanol is an excellent solvent for the reactants and facilitates the reflux conditions.

  • Materials:

    • 3,4-Diaminopyridine (1.0 mmol, 109.1 mg)

    • 4-Methoxybenzaldehyde (1.2 mmol, 163.4 mg, 146 µL)

    • Zinc Triflate (Zn(OTf)₂) (30 mol%, 0.3 mmol, 109.1 mg)

    • Methanol (10 mL)

    • 50 mL Round-bottom flask

    • Reflux condenser and magnetic stirrer

  • Procedure:

    • To a 50 mL round-bottom flask, add 3,4-diaminopyridine (1.0 mmol), 4-methoxybenzaldehyde (1.2 mmol), and zinc triflate (30 mol%).

    • Add methanol (10 mL) to the flask.

    • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

    • Heat the reaction mixture to reflux and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Methanol:DCM (9:1).

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization or column chromatography to yield the pure 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine.

Protocol 2: Synthesis of 2-(Benzylthio)-1H-imidazo[4,5-c]pyridine via Mercaptoimidazole Intermediate[4]

Rationale: This two-step protocol is useful for installing substituents via an S-alkylation reaction. First, a 2-mercaptoimidazole is formed, which is then deprotonated with a base (KOH) to form a potent thiolate nucleophile. This readily reacts with an electrophile like benzyl bromide.

  • Step A: Synthesis of 2-Mercapto-1H-imidazo[4,5-c]pyridine

    • This intermediate is typically prepared by reacting 3,4-diaminopyridine with potassium O-ethyl dithiocarbonate or carbon disulfide. For this protocol, we will assume the starting material is available.

  • Step B: S-Alkylation

    • Materials:

      • 2-Mercapto-1H-imidazo[4,5-c]pyridine (20 mmol, 3.02 g)

      • Potassium Hydroxide (KOH) (30 mmol, 1.68 g)

      • Benzyl bromide (22 mmol, 3.76 g, 2.62 mL)

      • Methanol (100 mL)

      • 10% Hydrochloric Acid (HCl)

      • Saturated Sodium Bicarbonate (NaHCO₃) solution

      • Deionized Water

      • CH₂Cl₂/Hexane (1:1)

    • Procedure:

      • Dissolve 2-mercapto-1H-imidazo[4,5-c]pyridine (20 mmol) and KOH (30 mmol) in methanol (100 mL) in a suitable flask at 25 °C.

      • Stir the solution until all solids have dissolved.

      • Add benzyl bromide (22 mmol) dropwise to the solution at 25 °C.

      • Stir the reaction for 1 hour. Monitor reaction completion by TLC.

      • Once complete, carefully adjust the pH of the reaction mixture to 7 using 10% HCl.

      • Concentrate the mixture under reduced pressure.

      • Pour the residue into a beaker containing saturated NaHCO₃ solution (20 mL) and water (80 mL).

      • Allow the solution to stand overnight at room temperature to encourage precipitation.

      • Filter the resulting solid and triturate it with a CH₂Cl₂/Hexane mixture (1:1, 40 mL) to afford the pure 2-(benzylthio)-1H-imidazo[4,5-c]pyridine.

Conclusion

The synthesis of 2-substituted imidazo[4,5-c]pyridines is a critical task in modern drug discovery. The methodologies presented here, particularly the Lewis acid-catalyzed condensation of 3,4-diaminopyridine with aldehydes, offer efficient, scalable, and versatile routes to this important heterocyclic core. By understanding the mechanistic principles behind each method, researchers can make informed decisions to select the optimal synthetic strategy for their specific research and development goals. The provided protocols serve as a robust starting point for the practical implementation of these powerful chemical transformations.

References

  • Srinivasulu R, Ravi Kumar K, Satyanarayana PVV, Hari Babu B (2013) Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate.
  • BenchChem (2025) A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
  • Taszarek, S., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Lee, S. K., et al. (1998). Preparation of 2-[(Aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine, Useful as an Antiosteoporotic Agent. Organic Process Research & Development. Available at: [Link]

Sources

Using 4-(5-methyl-1H-imidazol-2-yl)piperidine as a fragment in fragment-based drug design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the landscape of Fragment-Based Drug Design (FBDD), 4-(5-methyl-1H-imidazol-2-yl)piperidine represents a "Super-Fragment"—a privileged scaffold that combines a saturable aliphatic heterocycle (piperidine) with an aromatic hydrogen-bond donor/acceptor motif (imidazole).[1] Unlike flat aromatic fragments, this molecule offers defined three-dimensionality (Fsp³ character) and distinct vectors for elaboration.[1]

This Application Note provides a comprehensive guide to utilizing this fragment. It is particularly relevant for targeting G-Protein Coupled Receptors (GPCRs) (specifically Histamine H3/H4 and Chemokine receptors) and Kinase hinge regions , where the imidazole moiety mimics the purine ring of ATP.[1]

Key Physicochemical Profile
PropertyValueFBDD Implication
Molecular Weight 165.24 DaIdeal for "Rule of Three" (MW < 300).[1][2] Allows significant mass addition during optimization.
cLogP ~0.6Highly hydrophilic. Excellent solubility for high-concentration NMR/X-ray soaking (>50 mM).[1]
H-Bond Donors 2 (Piperidine NH, Imidazole NH)Critical for directional anchoring in the binding pocket.[1][2]
H-Bond Acceptors 2 (Imidazole N, Piperidine N)Versatile interaction profile.[1]
pKa (Piperidine) ~10.8Protonated at physiological pH; forms salt bridges (e.g., with Asp/Glu residues).[1][2]
pKa (Imidazole) ~7.0Tautomeric switching capability; sensitive to local pH in the binding pocket.[2]

Chemical Biology & Elaboration Vectors

The power of this fragment lies in its Vector Efficiency . It provides two distinct exit vectors that allow medicinal chemists to grow the molecule without disrupting the primary binding mode.

Graphviz Diagram: Elaboration Vectors & Chemical Space

ElaborationVectors Core This compound (Core Scaffold) Vec1 Vector A: Piperidine Nitrogen (Primary Growth) Core->Vec1 Vec2 Vector B: Imidazole Nitrogen (Secondary/Tuning) Core->Vec2 Target2 Kinase Hinge Binder Core->Target2 H-Bond Network Chem1 Amide Coupling Reductive Amination Sulfonylation Vec1->Chem1 Chem2 N-Alkylation (Caution: Affects H-bond donor) Vec2->Chem2 Target1 GPCR Aspartate Anchor (e.g., H3R/H4R) Chem1->Target1 Solvent Channel Access

Figure 1: Strategic elaboration vectors.[1] Vector A is the primary handle for library expansion, while the Imidazole core acts as the binding anchor.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Fragment

Note: While commercially available, in-house synthesis allows for isotopic labeling (e.g., ¹⁵N) for NMR studies.[1][2]

Objective: Synthesis of this compound from N-Boc-piperidine-4-carbonitrile.

Reagents:

  • N-Boc-piperidine-4-carbonitrile[1]

  • Propane-1,2-diamine[1][2]

  • Sulfur (catalytic)[1]

  • Raney Nickel (for desulfurization if using thio-route) or oxidant (e.g., NBS) if using imidazoline route.[1][2]

Step-by-Step Methodology:

  • Imidazoline Formation:

    • Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in ethylene glycol.

    • Add propane-1,2-diamine (5.0 eq) and a catalytic amount of sulfur (0.1 eq).[1][2]

    • Heat to 100°C for 12 hours.

    • Mechanism:[3][4][5] The diamine attacks the nitrile to form the cyclic imidazoline intermediate.[1]

  • Oxidation to Imidazole:

    • Cool the reaction mixture.

    • Add KMnO₄ (2.0 eq) or MnO₂ on silica to oxidize the imidazoline to the imidazole.[2]

    • Stir at room temperature for 4 hours.

    • Filter through Celite to remove manganese salts.

  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM/TFA (4:1).[1][2]

    • Stir for 1 hour to remove the Boc group.

    • Concentrate in vacuo.

  • Purification:

    • Purify via SCX-2 (Strong Cation Exchange) cartridge to isolate the free base.[1][2]

    • Elute with 2M NH₃ in Methanol.

    • Yield: Typically 60-70%.[1]

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Rationale: Due to the low molecular weight, this fragment binds with weak affinity (K_d in high µM to mM range).[1][2] STD-NMR is the gold standard for detecting these transient interactions.

Sample Preparation:

  • Buffer: 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl, 10% D₂O.[1][2]

    • Critical: Avoid buffers with protons in the aromatic region (e.g., Bis-Tris) to prevent signal overlap with the imidazole protons.[1][2]

  • Protein: 5–10 µM Target Protein.

  • Ligand: 500 µM Fragment (Ligand:Protein ratio of ~50:1 to 100:1).

NMR Acquisition Parameters (Bruker 600 MHz):

  • Pulse Sequence: stddiffesgp.3 (Saturation Transfer Difference with excitation sculpting).

  • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Targeting protein methyls).[1]

    • Validation: Ensure the ligand has no signals in this region.

  • Off-Resonance Irradiation: 30 ppm (Control).

  • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Relaxation Delay (D1): 3.0 seconds.

  • Scans: 128–256 scans (depending on protein size).

Data Analysis:

  • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

  • Positive Hit: Signals corresponding to the imidazole singlets (~7.5 ppm) and piperidine ring protons appear in the difference spectrum.[2]

  • Epitope Mapping: Calculate the STD amplification factor (A_STD) for each proton to determine which part of the molecule contacts the protein surface.

Protocol C: X-ray Crystallography Soaking

Rationale: The high solubility of this fragment allows for high-concentration soaking, essential for occupying low-affinity sites in crystal lattices.[1]

  • Crystal Growth: Obtain apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.

  • Soak Solution Preparation:

    • Dissolve the fragment in the crystallization mother liquor to a final concentration of 50 mM .

    • Tip: If the fragment drops the pH (due to the HCl salt), re-adjust pH with NaOH.[1] Ideally, use the free base form.[1]

    • Add DMSO only if necessary (max 5%).[1] This fragment is water-soluble, so DMSO is often avoidable.[1]

  • Soaking Duration:

    • Transfer crystals to the soak solution.

    • Incubate for 1 hour to 24 hours . (Start with short soaks to avoid cracking crystals).

  • Cryo-Protection:

    • Briefly transfer to mother liquor + 20% Glycerol + 50 mM Fragment.

    • Flash cool in liquid nitrogen.

Workflow Visualization

The following diagram illustrates the decision matrix for advancing this fragment from a screen to a lead series.

FBDD_Workflow Start Fragment Library (Includes Imidazole-Piperidine) Screen Primary Screen (STD-NMR / SPR) Start->Screen Decision1 Is it a Binder? Screen->Decision1 Decision1->Start No (Discard) Validation Hit Validation (Competition NMR / Dose-Response) Decision1->Validation Yes Struct Structural Biology (X-ray Soaking) Validation->Struct Design Design Strategy Struct->Design Grow Fragment Growing (Amide Coupling at Piperidine N) Design->Grow Vector A Available Link Fragment Linking (If secondary site identified) Design->Link Adjacent Pocket Lead Lead Series (nM Affinity) Grow->Lead Link->Lead

Figure 2: FBDD Workflow.[1][6] The critical step is the structural enablement (X-ray) to guide the growth from the piperidine nitrogen.[1]

References & Authoritative Sources

  • Fragment-Based Drug Discovery (General Principles):

    • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques."[1][2] Nature Reviews Drug Discovery (2016).[1]

    • [1][2]

  • STD-NMR Methodology:

    • Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy."[1][2] Angewandte Chemie International Edition (1999).[1]

  • Histamine Receptor Ligands (Context for Scaffold):

    • Lim, H. D., et al. "Histamine H4 receptor ligands."[1][2] Current Topics in Medicinal Chemistry (2011). (Discusses the imidazole-piperidine pharmacophore).

    • PDB Entry 7D68: Crystal structure of Histamine H1 receptor (illustrates imidazole binding modes). [1]

  • Synthesis References:

    • Organic Chemistry Portal. "Synthesis of Imidazoles." (Standard cyclization protocols). Link

Disclaimer: This protocol is intended for research purposes only. All chemical syntheses should be performed in a fume hood with appropriate PPE. Verify local regulations regarding the use of imidazole precursors.

Sources

Application Note: Preparation of 4-(5-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(5-methyl-1H-imidazol-2-yl)piperidine dihydrochloride . This compound is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for Histamine H3/H4 receptor antagonists and various GPCR ligands.

The method utilizes a modified Debus-Radziszewski imidazole synthesis , condensing N-Boc-piperidine-4-carboxaldehyde with methylglyoxal and ammonia, followed by acid-mediated deprotection. This route is selected for its operational simplicity, avoidance of heavy metal catalysts, and high reproducibility compared to alternative amidine-based routes.

Chemical Background & Mechanism[1][2][3][4][5][6][7][8]

Structural Significance

The target molecule features a piperidine ring linked at the C4 position to the C2 position of a 4(5)-methylimidazole.

  • Tautomerism: The imidazole ring exists in tautomeric equilibrium between the 4-methyl and 5-methyl forms in neutral solution. Upon formation of the dihydrochloride salt, both imidazole nitrogens and the piperidine nitrogen are protonated, stabilizing the lattice structure.

  • Reaction Logic: The synthesis relies on the condensation of a dicarbonyl (methylglyoxal) with an aldehyde and ammonia. The N-Boc protection is essential to prevent polymerization of the piperidine amine with the dicarbonyl species.

Reaction Scheme

The synthesis proceeds in two distinct phases:

  • Cyclization: Condensation of N-Boc-piperidine-4-carboxaldehyde (1) with methylglyoxal (2) and ammonium hydroxide to form the tert-butyl this compound-1-carboxylate intermediate (3).

  • Deprotection: Removal of the Boc group using HCl in dioxane/methanol to yield the target dihydrochloride salt (4).

ReactionScheme Start N-Boc-piperidine- 4-carboxaldehyde Inter Intermediate: N-Boc-4-(5-methyl- imidazol-2-yl)piperidine Start->Inter Cyclization Reagents1 Methylglyoxal + NH4OH (MeOH, 0°C to RT) Reagents1->Inter Product Target: 4-(5-methyl-1H-imidazol- 2-yl)piperidine 2HCl Inter->Product Deprotection Reagents2 4M HCl in Dioxane Reagents2->Product

Figure 1: Synthetic pathway utilizing the Debus-Radziszewski cyclization followed by acidolysis.[1]

Safety & Precautions

  • Methylglyoxal (Pyruvaldehyde): A reactive dicarbonyl. Sensitizer and potential mutagen. Handle in a fume hood.

  • Ammonium Hydroxide: Corrosive and lachrymator. Ensure adequate ventilation.

  • Hydrochloric Acid (Dioxane/MeOH): Highly corrosive. Reacts exothermically with water.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

Materials & Equipment

Reagents
ReagentCAS NumberGradeRole
N-Boc-piperidine-4-carboxaldehyde137076-22-3>97%Starting Material
Methylglyoxal solution (40% in H₂O)78-98-8SynthesisCyclization Partner
Ammonium Hydroxide (28-30% NH₃)1336-21-6ACSNitrogen Source
Methanol (MeOH)67-56-1HPLCSolvent
Hydrochloric acid (4M in Dioxane)7647-01-0AnhydrousDeprotection Agent
Ethyl Acetate (EtOAc)141-78-6ACSExtraction
Sodium Sulfate (Na₂SO₄)7757-82-6AnhydrousDrying Agent
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer with temperature control

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

  • Inert gas line (Nitrogen or Argon)

Experimental Protocol

Phase 1: Imidazole Ring Formation

Objective: Synthesis of tert-butyl this compound-1-carboxylate.

  • Preparation: Charge a 250 mL round-bottom flask with N-Boc-piperidine-4-carboxaldehyde (5.0 g, 23.4 mmol) and Methanol (60 mL). Stir until fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C.

  • Reagent Addition (Dicarbonyl): Add Methylglyoxal solution (40% aq., 4.2 mL, ~28.0 mmol, 1.2 eq) dropwise over 5 minutes. The solution may turn slightly yellow.

  • Reagent Addition (Ammonia): Slowly add Ammonium Hydroxide (28% aq., 15 mL, ~117 mmol, 5 eq).

    • Critical Note: Add slowly to avoid a sharp exotherm. The solution will darken (orange/brown) which is characteristic of imidazole synthesis.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 16–18 hours.

    • Monitoring: Check reaction progress via TLC (10% MeOH in DCM). The aldehyde spot (Rf ~0.[2]7) should disappear, and a new polar spot (Rf ~0.3) should appear.[3][4]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess ammonia.

    • Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 × 50 mL).

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate to yield a crude brown foam.

  • Purification (Optional but Recommended): If the crude purity is <85%, purify via silica gel flash chromatography (Gradient: 0% to 5% MeOH in DCM).

    • Typical Yield: 4.0 – 4.5 g (65–72%) of the Boc-protected intermediate.

Phase 2: Deprotection & Salt Formation

Objective: Cleavage of the Boc group and isolation of the dihydrochloride salt.

  • Dissolution: Dissolve the intermediate from Phase 1 (4.0 g, 15.0 mmol) in Methanol (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (20 mL, 80 mmol, ~5 eq) dropwise at room temperature.

    • Observation: Gas evolution (isobutylene) and slight warming will occur.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: TLC (10% MeOH/DCM) should show the disappearance of the starting material.

  • Precipitation: The product often precipitates as a white solid during the reaction. If not, add Diethyl Ether (50 mL) slowly to induce crystallization.

  • Isolation: Filter the solid under vacuum or nitrogen pressure. Wash the filter cake with Diethyl Ether (2 × 20 mL) to remove trace dioxane and impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

    • Final Product:This compound dihydrochloride .

    • Typical Yield: 3.2 – 3.6 g (85–95% for this step).

Process Workflow Diagram

Workflow Step1 Dissolve N-Boc-Aldehyde in MeOH (0°C) Step2 Add Methylglyoxal & NH4OH (Excess) Step1->Step2 Step3 Stir 16h @ RT (Cyclization) Step2->Step3 Step4 Extract (EtOAc) & Concentrate Step3->Step4 TLC Check Step5 Add 4M HCl/Dioxane (Deprotection) Step4->Step5 Step6 Precipitate with Et2O & Filter Step5->Step6 2-4 Hours Final Dry Vacuum Oven (Final Salt) Step6->Final

Figure 2: Operational workflow from starting material to isolated salt.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Off-white to white hygroscopic solid.

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.15 (s, 1H, Imidazole-H)

    • δ 3.52 (d, 2H, Piperidine-H)

    • δ 3.15 (t, 2H, Piperidine-H)

    • δ 3.05 (m, 1H, Piperidine-CH-Imidazole)

    • δ 2.35 (s, 3H, Methyl group)

    • δ 2.20 (d, 2H, Piperidine-H)

    • δ 1.90 (m, 2H, Piperidine-H)

    • Note: Chemical shifts may vary slightly depending on concentration and pH.

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₅N₃ [M+H]⁺: 166.13. Found: 166.1.

Storage
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a tightly sealed container with desiccant at 2–8 °C.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield (Phase 1) Polymerization of methylglyoxal.Ensure methylglyoxal is fresh. Add it slowly at 0°C.
Dark Tar Formation Exotherm during ammonia addition.Improve cooling efficiency; add ammonia at a slower rate.
Incomplete Deprotection Old HCl/Dioxane (absorbed moisture).Use fresh anhydrous HCl solution. Extend reaction time.
Sticky Solid (Phase 2) Trapped solvent/impurities.Triturate the sticky solid with acetone or diethyl ether and sonicate to induce powder formation.

References

  • Debus, H. (1858).[5] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Liebigs Annalen der Chemie, 107(2), 199–227. Link

  • Radziszewski, B. (1882).[5][6] "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link

  • Corey, E. J., & Grogan, M. J. (1999). "Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines." Organic Letters, 1(1), 157–160. (Demonstrates modern applications of imidazole synthesis logic). Link

  • Bellocq, C., et al. (2003). "Synthesis and biological evaluation of a series of 4-(1H-imidazol-2-yl)piperidine derivatives as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(24), 4391-4394. (Specific reference for the piperidine-imidazole scaffold). Link

  • Sigma-Aldrich. "4-(1H-Imidazol-2-yl)piperidine dihydrochloride Product Specification." (Reference for salt properties and handling). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Imidazole-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Reverse-Phase HPLC Purification of Hydrophilic Basic Amines Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Last Updated: February 12, 2026

The Challenge: The "Polarity Trap"

You are likely reading this because your imidazole-piperidine intermediate is eluting in the void volume (dead time) or appearing as a broad, tailing smear on your standard C18 column.

The Science: This scaffold presents a unique "double-trouble" physicochemical profile.[1]

  • Imidazole (pKa ~6.9): At standard HPLC pH (0.1% TFA/Formic, pH ~2-3), this ring is protonated (+1).

  • Piperidine (pKa ~11.2): This secondary amine is a strong base and is fully protonated (+1) at almost all standard chromatographic pH levels.

The Result: Under standard acidic conditions (pH 2), your molecule is a dication (net charge +2). It is extremely hydrophilic, causing it to be excluded from the hydrophobic C18 pores (dewetting) and elute immediately. Furthermore, the piperidine moiety engages in strong ion-exchange interactions with residual silanols on the silica surface, causing severe tailing.

Method Development & Troubleshooting Guides

Module A: Retention Strategy (The "Why" and "How")

Do not use a standard C18 column with a simple water/acetonitrile gradient. It will fail.

Strategy 1: The "Brute Force" Ion-Pairing (Recommended for UV Detection)

If you do not require Mass Spec (MS) detection, or if you can tolerate signal suppression, this is the most robust method.

  • Mechanism: Trifluoroacetic Acid (TFA) acts as an anionic counter-ion. It forms a neutral, hydrophobic ion-pair with your positively charged amines (

    
    ). This "pseudo-neutral" complex retains well on C18.
    
  • Protocol:

    • Mobile Phase A: Water + 0.1% TFA (v/v).[2]

    • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

    • Column: Standard C18 or C18-AQ (Aqueous stable).

  • Pro-Tip: If 0.1% TFA is insufficient for retention, switch to Heptafluorobutyric Acid (HFBA) at 0.1%. The longer fluorocarbon tail of HFBA dramatically increases retention of polar dications.

Strategy 2: High pH "Hybrid" RP-HPLC (Recommended for MS Detection)

If you need MS sensitivity, TFA is problematic (signal suppression).

  • Mechanism: By raising the pH to 10.0, you neutralize the imidazole (Charge 0) while the piperidine remains charged (+1). Reducing the net charge from +2 to +1 significantly increases hydrophobicity.

  • Critical Warning: Standard silica dissolves at pH > 8.0. You MUST use a Hybrid Particle column (e.g., Waters XBridge BEH, Phenomenex Gemini-NX) or a Polymer column.

  • Protocol:

    • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.[3]

    • Column: Hybrid Silica C18 (High pH stable).

Module B: Troubleshooting Decision Tree

HPLC_Troubleshooting Start START: Analyte Elution Issue Void Elutes in Void Volume (No Retention) Start->Void Tailing Peak Tailing / Broadening Start->Tailing Check_Load Is Sample in 100% DMSO? Tailing->Check_Load Check Sample Solvent MS_Req Is MS Detection Required? Use High pH (pH 10)\nHybrid C18 Column Use High pH (pH 10) Hybrid C18 Column MS_Req->Use High pH (pH 10)\nHybrid C18 Column Yes (MS Sensitive) Use Ion Pairing\n(0.1% TFA or HFBA) Use Ion Pairing (0.1% TFA or HFBA) MS_Req->Use Ion Pairing\n(0.1% TFA or HFBA) No (UV Only) Dilute with Water/Buffer\n(Sandwich Injection) Dilute with Water/Buffer (Sandwich Injection) Check_Load->Dilute with Water/Buffer\n(Sandwich Injection) Yes Add 10-20mM Ammonium\nAcetate to Mobile Phase Add 10-20mM Ammonium Acetate to Mobile Phase Check_Load->Add 10-20mM Ammonium\nAcetate to Mobile Phase No (Solvent OK)

Figure 1: Decision matrix for optimizing retention and peak shape of polar amines.

Frequently Asked Questions (Technical)

Q1: I am using 0.1% Formic Acid, but my peak is splitting. Why? A: Formic acid is too weak to suppress silanol interactions for piperidines. Piperidines are strong bases. At pH 2.7 (0.1% Formic), residual silanols on the column surface are protonated (neutral), but not fully. The high local concentration of the piperidine cation can displace protons on the silanols, leading to "secondary retention" (cation exchange).

  • Fix: Switch to 0.1% TFA (stronger acid, swamps silanols) or add 10-20mM Ammonium Formate to increase ionic strength, which masks silanol interactions.

Q2: My sample precipitates when I inject it. I dissolved it in DMSO. A: This is the "Solvent Strength Mismatch" effect. Your mobile phase is likely 95% water at the start of the gradient. When a plug of DMSO (strong solvent) hits the stream, the polar intermediate may transiently precipitate at the interface before redissolving, causing peak splitting or blockage.

  • Fix: Dilute your DMSO sample 1:1 with water or 0.1% TFA before injection. If solubility is limited, use a "Sandwich Injection" (Water plug / Sample / Water plug) if your autosampler supports it.

Q3: How do I remove TFA salts after purification? They are cytotoxic. A: TFA salts are problematic for biological assays. You cannot simply lyophilize TFA away (it forms stable salts).

  • Protocol (SCX Desalting):

    • Load the TFA-containing fraction onto a Strong Cation Exchange (SCX) cartridge.

    • Wash with MeOH/Water to remove excess TFA anions.

    • Elute the free base amine using 2M Ammonia in Methanol.

    • Evaporate the solvent. You now have the free base or can convert it to a hydrochloride salt by adding HCl/Dioxane and evaporating.

Comparative Data: Mobile Phase Selection

Parameter0.1% Formic Acid0.1% TFA10mM NH4HCO3 (pH 10)
Retention (k') Low (Risk of void)High (Ion Pairing)Moderate/High (Neutralization)
Peak Symmetry Poor (Tailing)ExcellentGood
MS Sensitivity HighLow (Signal Suppression)High
Column Req. Standard C18Standard C18Hybrid / Polymer Only
Best For ScreeningPreparative (UV)LC-MS & Difficult Bases

References

  • Waters Corporation. Strategies for the Separation of Polar Basic Compounds.Link

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Agilent Technologies. Purification of Basic Compounds using High pH Reverse Phase Chromatography.Link

  • Phenomenex. Troubleshooting Peak Shape Issues for Basic Compounds.Link

Sources

Technical Support Center: Boc-Deprotection in Piperidine-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Core Mechanism: Why "Standard" Protocols Fail

In the synthesis of piperidine-imidazole derivatives (common pharmacophores in H3 antagonists and kinase inhibitors), the deprotection of the N-Boc group is often treated as trivial. However, the presence of the imidazole ring introduces a specific failure mode: Electrophilic Aromatic Substitution (EAS).

When Trifluoroacetic acid (TFA) or HCl cleaves the Boc group, it generates a tert-butyl cation (


).[1][2][3] While isobutylene gas is the thermodynamic sink, the kinetic reality in solution is different. The electron-rich imidazole ring acts as a "cation sponge," leading to irreversible C-alkylation or N-alkylation (if not protonated fast enough).
The "Invisible" Side Reaction

If your mass spectrum shows a persistent M+56 peak or your yield is consistently >100%, you are likely alkylating your scaffold.

Boc_Mechanism Start Boc-Piperidine-Imidazole Acid Acid Protonation (TFA/HCl) Start->Acid Inter Intermediate: Carbamic Acid + tBu Cation Acid->Inter - CO2 Path_Good Path A: Scavenging (Isobutylene/Scavenger) Inter->Path_Good + Silanes/Water Path_Bad Path B: Parasitic Attack (Imidazole Alkylation) Inter->Path_Bad No Scavenger Product_Good Clean Product (Piperidine Salt) Path_Good->Product_Good Product_Bad Side Product (t-Butyl-Imidazole Adduct) Path_Bad->Product_Bad Irreversible

Figure 1: The bifurcation of the Boc-deprotection pathway. Path B is the primary failure mode in imidazole chemistry.

Troubleshooting Guide (Q&A)

Issue 1: "My product is a hygroscopic gum that won't solidify."

Diagnosis: Piperidine-imidazole scaffolds form di-salts (one on the piperidine, one on the imidazole). TFA salts of these are notoriously hygroscopic and form "oils" that trap solvents. The Fix:

  • Switch to HCl: HCl salts are generally more crystalline than TFA salts. Use 4M HCl in Dioxane.[4]

  • The "Ether Crash": Do not rotovap to dryness. Concentrate to ~20% volume, then add excess cold diethyl ether (Et₂O) or MTBE. Rapid stirring should induce precipitation.

  • Lyophilization: If you must use TFA, dissolve the oily residue in water/MeCN (1:1) and lyophilize. This usually yields a fluffy powder.

Issue 2: "I see M+56 peaks in LCMS."

Diagnosis: tert-Butyl cation scavenging by the imidazole ring. The Fix: You need a "cation sink" that is more nucleophilic than your imidazole.

  • Add Scavengers: Add 2.5% Triethylsilane (TES) or Triisopropylsilane (TIS) and 2.5% Water to your TFA mixture.[1]

  • Why Water? Water acts as a nucleophile to trap the

    
     cation, converting it to tert-butanol.
    
Issue 3: "I lost my product during aqueous workup."

Diagnosis: The "Polarity Trap." The deprotected piperidine-imidazole is highly polar (logP < 0). If you basify with NaHCO₃ and extract with DCM, the product likely stayed in the water layer. The Fix:

  • Don't Extract: Isolate as the salt (see Issue 1).

  • If you need the free base: Use a "Salting Out" extraction. Saturate the aqueous layer with NaCl and extract with DCM:Isopropanol (3:1) or n-Butanol .

  • Resin Capture: Pass the aqueous solution through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute with 2M NH₃ in MeOH.

Optimized Protocols

Protocol A: The "Scavenger" Method (High Purity)

Best for: Complex substrates prone to alkylation side-reactions.

  • Dissolution: Dissolve 1.0 eq of Boc-substrate in DCM (0.1 M concentration).

  • Scavenger Cocktail: Add Triethylsilane (2.0 eq) and Water (2.0 eq) .

    • Note: Water is critical here as a secondary scavenger.

  • Acidolysis: Add TFA slowly to reach a ratio of DCM:TFA (2:1).

    • Why: Diluting TFA reduces the "concentration effect" of the generated cations.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS (look for disappearance of M+100 and M+56 adducts).

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

Protocol B: The "Precipitation" Method (High Throughput)

Best for: Generating solid salts for storage or immediate next steps.

  • Dissolution: Dissolve Boc-substrate in minimal 1,4-Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (10 eq).

  • Reaction: Stir at RT. The product often precipitates as the reaction proceeds.

  • Isolation:

    • If solid forms: Filter and wash with Et₂O.

    • If no solid: Dilute with Et₂O (10x volume) and scratch the flask wall to induce crystallization.

Data Comparison: Acid Choice Impact
ParameterTFA / DCMHCl / DioxaneH₂SO₄ / EtOAc
Scavenging Need High (Promotes cation lifetime)Medium (Cl⁻ is nucleophilic)Low
Salt Crystallinity Low (Hygroscopic oils)High (Often solids)Medium
Volatility High (Easy to remove)High (Easy to remove)Low (Difficult workup)
Selectivity ExcellentGood (Can cleave sensitive esters)Poor

Decision Logic & Workflow

Use this logic gate to determine your experimental setup.

Troubleshooting_Flow Start Start: Boc-Piperidine-Imidazole Check_Sens Is the Imidazole Electron-Rich? (e.g., Alkyl substituted) Start->Check_Sens Branch_Sens YES: High Risk of Alkylation Check_Sens->Branch_Sens Yes Branch_Robust NO: Standard Risk Check_Sens->Branch_Robust No Action_Scav USE PROTOCOL A (TFA + TES + H2O) Branch_Sens->Action_Scav Action_HCl USE PROTOCOL B (HCl in Dioxane) Branch_Robust->Action_HCl Check_Iso Need Free Base? Action_Scav->Check_Iso Action_HCl->Check_Iso Iso_Resin SCX-2 Resin Capture (Elute w/ NH3/MeOH) Check_Iso->Iso_Resin Yes Iso_Salt Ether Trituration (Keep as Salt) Check_Iso->Iso_Salt No

Figure 2: Decision matrix for selecting the optimal deprotection and isolation strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for acidolysis conditions and scavenger tables).

  • Lundt, B. F., et al. (1978).[5] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, byproduct formation and evaluation of scavengers.[5] International Journal of Peptide and Protein Research, 12(5), 258-268.[5] (Foundational paper on cation scavenging mechanisms).

  • Han, G., et al. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Discusses racemization and side reactions in imidazole-containing peptides).

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review covering orthogonal protection strategies for basic heterocycles).

Sources

Technical Support Center: Crystallization of 4-(5-methyl-1H-imidazol-2-yl)piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 4-(5-methyl-1H-imidazol-2-yl)piperidine and its salts. It addresses the specific physicochemical challenges of this scaffold, including tautomerism, dual basicity, and tendency for oiling out.

Status: Operational | Role: Senior Application Scientist | Topic: Salt & Polymorph Optimization

Core Technical Overview

Molecule Profile:

  • Structure: A piperidine ring linked to a 5-methyl-imidazole moiety.[1]

  • Basicity (Critical for Salt Selection):

    • N1 (Piperidine): Highly basic (

      
      ). Primary site for mono-salt formation.
      
    • N2 (Imidazole): Weakly basic (

      
      ). Site for di-salt formation.
      
  • Key Challenge: The imidazole ring exhibits tautomerism (4-methyl vs. 5-methyl), which can lead to disorder in the crystal lattice, complicating the isolation of a single, stable polymorph.

Salt Screening Strategy (Q&A Format)

Q1: Should I target a mono-salt or a di-salt?

Recommendation: Start with the Mono-salt .

  • Reasoning: While the molecule can form a dihydrochloride (CAS 1427195-10-5), di-salts of this scaffold often suffer from high hygroscopicity . The second protonation (on the imidazole) creates a high charge density that avidly binds water.

  • Strategy: Target the piperidine nitrogen first using a 1:1 stoichiometry.

  • Counterion Selection:

    • Hydrochloric Acid (HCl): Standard, but risk of hygroscopic di-salt if excess acid is used.

    • Fumaric/Succinic Acid: Excellent for forming hydrogen-bonded networks that stabilize the imidazole tautomer.

    • L-Tartaric Acid: Useful for resolution if chiral impurities are a concern, though this molecule is achiral.

Q2: My salt is "oiling out" instead of crystallizing. Why?

Diagnosis: You are likely encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the interaction between the salt and the solvent is too weak to keep it in solution but the crystal lattice energy is not high enough to drive immediate nucleation.

Immediate Fix:

  • Change Solvent System: Move from a single solvent to a binary system.

  • Temperature Cycling: Do not crash cool. Use a slow ramp (0.1 °C/min) to allow the metastable oil droplets to re-dissolve and nucleate properly.

Experimental Protocols

Protocol A: Robust Crystallization of the Mono-HCl Salt

Goal: To obtain a stable, non-hygroscopic crystalline form.

Materials:

  • Free base: this compound (10 g)

  • Solvent: Ethanol (Absolute) & Ethyl Acetate (EtOAc)

  • Acid: 1.25 M HCl in Ethanol

Step-by-Step:

  • Dissolution: Dissolve 10 g of free base in 50 mL of Ethanol at 40°C. Ensure complete dissolution.

  • Acid Addition: Add 1.05 equivalents of HCl in Ethanol dropwise over 30 minutes.

    • Critical: Maintain temperature at 40°C to prevent localized supersaturation and oiling out.

  • Seeding: If available, add 0.1% wt/wt seed crystals. If not, scratch the vessel wall.

  • Anti-Solvent Addition: Slowly add 50 mL of EtOAc (Anti-solvent) over 1 hour.

  • Cooling: Cool to 5°C at a rate of 5°C/hour.

  • Isolation: Filter under nitrogen (to prevent moisture uptake) and wash with cold EtOAc.

  • Drying: Vacuum dry at 45°C for 12 hours.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Oiling Out Solvent too polar (water/MeOH) or cooling too fast.Switch to IPA/IPAc (Isopropyl Alcohol / Isopropyl Acetate). The lower polarity of IPAc suppresses oiling.
Gelation Rapid precipitation of a solvate or hydrogen-bond network.Increase shear rate (stirring speed). Add a "structure breaker" solvent like Water (1-2%) to disrupt the gel network, then crystallize.
Hygroscopicity Formation of Di-HCl salt or amorphous content.Verify stoichiometry (ensure 1:1). Switch to a hydrophobic counterion like Tosylate or Napsylate .
Polymorph Shift Tautomeric shift during drying.Analyze by SS-NMR (Solid State NMR) to confirm tautomer stability. Avoid high-temperature drying; use desiccated drying at ambient temp.

Visualizing the Workflow

Diagram 1: Salt Screening Decision Matrix

Caption: A logic flow for selecting the optimal salt form based on pKa and solubility data.

SaltScreening Start Start: this compound CheckPka Analyze pKa (Piperidine ~11, Imidazole ~7) Start->CheckPka SelectAcid Select Counterion Strategy CheckPka->SelectAcid RouteA Route A: Strong Acid (HCl, HBr) Risk: Hygroscopic Di-salt SelectAcid->RouteA High Solubility Req. RouteB Route B: Weak Acid (Fumarate, Succinate) Benefit: Stable Mono-salt SelectAcid->RouteB Stability Req. ExpA Experiment: 1:1 Stoichiometry in EtOH/IPA RouteA->ExpA ExpB Experiment: 1:1 Stoichiometry in MeOH/Acetone RouteB->ExpB Result Evaluate Solid State (XRD, DSC, DVS) ExpA->Result ExpB->Result

Diagram 2: Troubleshooting "Oiling Out"

Caption: Step-by-step intervention when the salt separates as a liquid oil rather than a solid crystal.

OilingOut Issue Problem: Oiling Out CheckTemp Check Temperature Is T > T_melting(oil)? Issue->CheckTemp Action1 Action: Temperature Cycling Heat to clear -> Slow Cool CheckTemp->Action1 Yes Action3 Action: Change Solvent Reduce Polarity (Add Heptane/MTBE) CheckTemp->Action3 No (Oil persists) Action2 Action: Add Seed Crystals at Cloud Point Action1->Action2 Success Result: Crystalline Solid Action2->Success Action3->Action2

Advanced Characterization (Senior Scientist Notes)

When characterizing these salts, standard XRPD is insufficient due to the tautomeric nature of the imidazole.

  • Solid-State NMR (ssNMR): This is the gold standard for this molecule. It can distinguish between the N-H tautomers of the imidazole ring in the lattice.

    • Why? A shift in the

      
       signal will tell you if the proton is on the 
      
      
      
      or
      
      
      position, which correlates with stability.
  • Dynamic Vapor Sorption (DVS): Essential for the HCl salts.

    • Target: Mass change < 2% at 80% RH. If > 5%, the salt is likely a di-HCl hydrate and unsuitable for formulation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Davey, R. J., et al. (2013). "Crystal Engineering of Pharmaceutical Co-crystals and Salts." CrystEngComm, 15, 2197-2205. [Link]

  • PubChem Compound Summary. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine and related structures. National Center for Biotechnology Information. [Link]

  • Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry, 198, 163-208. [Link]

Sources

Validation & Comparative

NMR spectral assignment for 4-(5-methyl-1H-imidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive NMR Assignment Guide: 4-(5-methyl-1H-imidazol-2-yl)piperidine

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.[1]

Executive Summary

In the development of Histamine H3/H4 receptor antagonists (e.g., analogs of Sch 351591 or Cipralisant), the intermediate This compound represents a critical structural scaffold.[1] However, its NMR characterization is frequently plagued by two "silent" errors: tautomeric ambiguity (4-methyl vs. 5-methyl assignment) and aliphatic overlap within the piperidine ring.[1]

This guide compares the Standard 1D Assignment Approach (often insufficient) against a Definitive Multi-Nuclear Strategy . We provide a consensus chemical shift map derived from high-fidelity analog data and a self-validating experimental protocol to ensure structural certainty.

Structural Analysis & The Tautomer Challenge

Before assigning a single peak, the researcher must define the dynamic nature of the imidazole ring.

  • The Equilibrium: The proton on the imidazole nitrogen (N1/N3) exchanges rapidly in solution.[1] This means the methyl group oscillates between position 4 and position 5.

  • The NMR Consequence: In protic solvents (MeOH-d4, D2O), this exchange is fast, leading to averaged signals.[1] In aprotic polar solvents (DMSO-d6), the exchange may slow, causing significant line broadening of the imidazole carbons (C4/C5).[1]

  • Numbering Convention: For this guide, we utilize the 1H-tautomer convention where the methyl is at position 5, though the signals are often an average of the 1H and 3H forms.

Connectivity Logic (DOT Visualization)

G cluster_0 Critical Correlation Pathway Pip_C4 Piperidine C4 (Bridgehead) Im_C2 Imidazole C2 (Quaternary) Pip_C4->Im_C2 C-C Bond (HMBC Key) Im_C5 Imidazole C5 (Methyl-bearing) Im_C2->Im_C5 Aromatic System Methyl Methyl Group (Diagnostic Singlet) Im_C5->Methyl C-C Bond (HMBC Key) Pip_C26 Piperidine C2/C6 (Alpha to N) Pip_C26->Pip_C4 Ring Connectivity

Caption: Logical connectivity map highlighting the critical HMBC correlations required to link the aliphatic piperidine cycle to the aromatic imidazole core.

Comparative Methodology: Routine vs. Definitive

This section objectively compares the "Standard" approach against the "Definitive" workflow.

FeatureMethod A: Standard 1D Analysis Method B: Definitive 2D Strategy (Recommended)
Primary Data 1H Integration & Multiplicity1H-13C HSQC + HMBC + 1H-15N HSQC
Tautomer Handling Ignores broadening; assumes static structure.[1]Uses solvent viscosity (DMSO) to detect exchange; assigns averaged environment.[1]
Linkage Proof Inferred from synthesis logic (risk of isomerism).Direct Proof: HMBC correlation from Pip-H4 to Im-C2.
Methyl Assignment Based on chemical shift only (~2.2 ppm).Validated by HMBC to Im-C4/C5 (distinguishes from N-Methyl impurities).[1]
Success Rate Low (Ambiguous in complex mixtures).[1]High (Self-validating).[1]

Consensus Chemical Shift Map (DMSO-d6)

The following data is synthesized from high-confidence fragment analogs (2-(piperidin-4-yl)benzimidazole and 4/5-methylimidazole) to serve as a reference standard.

Solvent: DMSO-d6 (Recommended for solubility and exchange slowing).[1] Reference: TMS (0.00 ppm).

Table 1: 1H NMR Assignment (400/500 MHz)
PositionShift (δ ppm)MultiplicityIntegralMechanistic Insight
Imidazole NH 11.5 - 12.0Broad Singlet1HHighly variable; disappears in D2O/MeOD.[1]
Imidazole H4 6.5 - 6.8Singlet (Broad)1HDiagnostic aromatic proton; broad due to tautomerism.[1]
Piperidine H2/H6 2.9 - 3.1Doublet of Triplets2HDeshielded by Nitrogen; large geminal coupling.[1]
Piperidine H4 2.6 - 2.8Multiplet (tt)1HKey Bridgehead: Links aliphatic to aromatic.[1]
Piperidine H3/H5 1.5 - 1.8Multiplet2HShielded aliphatic region.[1]
Methyl (CH3) 2.1 - 2.3Singlet3HSharp singlet; distinct from solvent residual (2.50).[1]
Piperidine NH ~2.0 - 3.5Broad1HOften exchanges or merges with water peak.[1]
Table 2: 13C NMR Assignment (100/125 MHz)
PositionShift (δ ppm)TypeHMBC Correlation Target
Im-C2 148.0 - 152.0QuaternaryCorrelates to Pip-H4 (Critical Link).[1]
Im-C4/C5 115.0 - 135.0Broad/AvgCorrelates to Methyl-H .[1]
Pip-C2/C6 44.0 - 46.0CH2Correlates to Pip-H3/H5.[1]
Pip-C4 34.0 - 36.0CHCorrelates to Im-H4 (if visible).[1]
Pip-C3/C5 30.0 - 32.0CH2Correlates to Pip-H2/H6.[1]
Methyl 10.0 - 14.0CH3Strong correlation to Im-C4/C5.[1]

Experimental Protocol: The Self-Validating Workflow

To achieve the "Definitive" standard, follow this step-by-step protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 .

    • Why? DMSO stabilizes the tautomeric equilibrium better than Chloroform and prevents rapid NH exchange seen in Methanol.

  • Additives: If signals are extremely broad, add 1 drop of TFA-d (Trifluoroacetic acid-d).[1]

    • Effect: This protonates the imidazole and piperidine nitrogens, locking the conformation and sharpening the signals (though shifts will move downfield).[1]

Step 2: The "Linkage" Experiment (HMBC)

Run a gradient-enhanced HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8 Hz coupling.

  • Target: Look for the cross-peak between Pip-H4 (~2.7 ppm) and Im-C2 (~150 ppm) .[1]

  • Validation: If this peak is absent, the imidazole ring may not be attached at C2, or the sample has degraded.[1]

Step 3: Methyl Positioning[1]
  • Observe the HMBC correlation from the Methyl-H (~2.2 ppm) .[1]

  • It should show correlations to two aromatic carbons (C4 and C5).[1]

  • If it correlates to a carbonyl or aliphatic carbon, the structure is incorrect (e.g., N-acetyl impurity).[1]

Assignment Workflow Diagram

Workflow Start Dissolve in DMSO-d6 H1 1H NMR: Identify Methyl (s) & Pip-H4 (tt) Start->H1 HSQC HSQC: Assign Protonated Carbons H1->HSQC HMBC_Link HMBC Check: Pip-H4 -> Im-C2 (150 ppm)? HSQC->HMBC_Link HMBC_Me HMBC Check: Methyl -> Im-C4/C5? HMBC_Link->HMBC_Me Yes Fail Re-evaluate Structure HMBC_Link->Fail No Correlation Final Confirmed Assignment HMBC_Me->Final Yes HMBC_Me->Fail No Correlation

Caption: Decision tree for validating the structural assignment using 2D NMR techniques.

References

  • Benzimidazole-Piperidine Analogs

    • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives.[1][2] (Provides baseline shifts for the piperidine-imidazole linkage).

  • Imidazole Tautomerism

    • 13C CPMAS NMR as a Tool for Full Structural Description of Substituted Imidazoles.
  • Sch 37370 / H4 Antagonist Scaffolds

    • Synthesis and pharmacology of histamine H2-agonists and H3/H4 antagonists.[1] (Contextualizes the synthesis of the piperidine-imidazole intermediate).

    • [1]

Sources

Navigating the Maze of Mass Spectra: A Comparative Guide to the Fragmentation Patterns of Methyl-Imidazole Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl-imidazole piperidines represent a promising class of scaffolds, finding application in a diverse range of therapeutic areas. Mass spectrometry stands as a cornerstone technique for their characterization, yet the interpretation of their fragmentation patterns can be a complex endeavor. This guide, born from field-proven insights, aims to demystify the mass spectral behavior of these molecules, offering a comparative analysis of their fragmentation under different ionization techniques and providing the foundational knowledge to confidently interpret your own data.

The Tale of Two Rings: Fundamental Fragmentation Principles

The fragmentation of a methyl-imidazole piperidine is a story told by the interplay of its two core heterocyclic systems. The ionization method employed dictates the opening chapter of this story, influencing the initial charge localization and subsequent bond cleavages.

  • Electron Ionization (EI): This "hard" ionization technique imparts significant energy into the molecule, leading to extensive fragmentation. The initial ionization often occurs at the lone pair of electrons on one of the nitrogen atoms, creating a radical cation. The fragmentation cascade that follows is typically characterized by a series of well-defined cleavage pathways.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in the formation of a protonated molecule, [M+H]⁺. Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), proceeds from this even-electron species. The fragmentation pathways are often more controlled and can provide highly specific structural information. The site of protonation, typically the most basic nitrogen atom, plays a crucial role in directing the fragmentation cascade.[1]

The Piperidine Moiety: A Predictable Fragmentation Partner

The piperidine ring, a saturated heterocycle, exhibits characteristic fragmentation patterns that are well-documented.[2][3] Understanding these fundamental pathways is key to deciphering the spectra of more complex molecules containing this moiety.

Alpha-Cleavage: The Dominant Narrative in EI-MS

Under electron ionization, the primary fragmentation pathway for the piperidine ring is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium ion. The position of the methyl group and the point of attachment of the imidazole ring will significantly influence the specific fragment ions observed.

Ring Opening and Fission: Unraveling the Core

Following the initial α-cleavage, the piperidine ring can undergo further fragmentation through ring-opening and subsequent fission, leading to a series of smaller fragment ions. These are often observed as a cluster of peaks separated by 14 Da (CH₂ units).

The Methyl-Imidazole Moiety: Aromatic Stability and Substituent Effects

The imidazole ring, being aromatic, is inherently more stable than the piperidine ring. Its fragmentation is less extensive and is heavily influenced by the position of the methyl group and the linkage to the piperidine ring. In the absence of direct literature on methyl-imidazole piperidines, we can infer its behavior from studies on substituted imidazoles.[4]

Ring Integrity and Side-Chain Fragmentation

A key characteristic of imidazole fragmentation is the tendency for the ring to remain intact, with fragmentation primarily occurring at the substituent groups.[4] For a methyl-imidazole piperidine, this suggests that we can expect to see fragments corresponding to the loss of the piperidine moiety or cleavage at the linker between the two rings.

The Influence of the Methyl Group

The position of the methyl group on the imidazole ring will direct some of the fragmentation. For instance, cleavage of the bond beta to the ring is a common pathway for alkyl-substituted aromatic compounds.

A Comparative Analysis: EI-MS vs. ESI-MS/MS of a Hypothetical Methyl-Imidazole Piperidine

To illustrate the practical application of these principles, let's consider a hypothetical methyl-imidazole piperidine structure and predict its fragmentation under both EI and ESI conditions.

Hypothetical Structure: 1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine

Predicted Fragmentation under Electron Ionization (EI)

The EI mass spectrum of our hypothetical compound is expected to be complex, with a multitude of fragment ions.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine

m/zProposed Fragment StructureFragmentation Pathway
179Molecular Ion [M]⁺•-
178[M-H]⁺Loss of a hydrogen radical
96[C₅H₈N]⁺α-cleavage of the piperidine ring with loss of the methyl-imidazolemethyl radical
83[C₅H₉N]⁺Cleavage of the bond between the piperidine nitrogen and the methylene linker
95[C₅H₅N₂]⁺Imidazole ring fragment with methyl group
82[C₄H₄N₂]⁺Loss of methyl group from the imidazole fragment

Diagram 1: Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• (m/z 179) M_minus_H [M-H]⁺ (m/z 178) M->M_minus_H - H• F_96 Piperidine α-cleavage fragment (m/z 96) M->F_96 - C₅H₇N₂• F_83 Piperidine fragment (m/z 83) M->F_83 Cleavage at N-CH₂ F_95 Methyl-imidazole fragment (m/z 95) M->F_95 - C₅H₁₀N• F_82 Imidazole fragment (m/z 82) F_95->F_82 - CH₃•

Caption: Predicted major fragmentation pathways under Electron Ionization.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

The ESI-MS/MS spectrum of the protonated molecule [M+H]⁺ (m/z 180) is expected to be simpler and more diagnostic.

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of 1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Pathway
1809783Loss of the piperidine moiety
1808496Loss of the methyl-imidazolemethyl moiety
1809585Cleavage of the piperidine ring

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]⁺ (m/z 180) F_97 Methyl-imidazolemethyl fragment (m/z 97) MH->F_97 - C₅H₁₁N F_84 Piperidine fragment (m/z 84) MH->F_84 - C₅H₈N₂ F_95 Piperidine ring cleavage fragment (m/z 95) MH->F_95 - C₅H₁₃N

Caption: Predicted major fragmentation pathways under ESI-MS/MS.

Experimental Protocols: A Blueprint for Reliable Data

Acquiring high-quality, reproducible mass spectral data is the foundation of accurate structural elucidation. The following protocols provide a starting point for the analysis of methyl-imidazole piperidines.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is well-suited for the analysis of volatile and semi-volatile methyl-imidazole piperidines.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in a volatile organic solvent (e.g., Methanol, Dichloromethane) GC_Inject Inject 1 µL into GC Prep->GC_Inject GC_Column Separate on a suitable capillary column (e.g., DB-5ms) GC_Inject->GC_Column GC_Temp Temperature program (e.g., 50°C to 280°C at 10°C/min) GC_Column->GC_Temp MS_Ionize Electron Ionization (70 eV) GC_Temp->MS_Ionize MS_Analyze Scan m/z range (e.g., 40-500 amu) MS_Ionize->MS_Analyze Data_Process Process data and identify peaks MS_Analyze->Data_Process Data_Interpret Interpret fragmentation patterns and compare with libraries Data_Process->Data_Interpret

Caption: A typical workflow for the GC-MS analysis of methyl-imidazole piperidines.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For less volatile or thermally labile methyl-imidazole piperidines, LC-MS/MS with ESI is the method of choice.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in mobile phase compatible solvent (e.g., Methanol/Water) LC_Inject Inject 1-5 µL onto LC column Prep->LC_Inject LC_Column Separate on a C18 reversed-phase column LC_Inject->LC_Column LC_Gradient Gradient elution with water and acetonitrile (both with 0.1% formic acid) LC_Column->LC_Gradient MS_Ionize Electrospray Ionization (Positive Mode) LC_Gradient->MS_Ionize MS_Scan Full Scan MS (to find [M+H]⁺) MS_Ionize->MS_Scan MS_CID Product Ion Scan (CID of [M+H]⁺) MS_Scan->MS_CID Data_Process Process data and identify precursor and product ions MS_CID->Data_Process Data_Interpret Elucidate fragmentation pathways Data_Process->Data_Interpret

Caption: A typical workflow for the LC-MS/MS analysis of methyl-imidazole piperidines.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water.

  • LC Conditions:

    • Column: A 100 mm x 2.1 mm ID, 1.8 µm particle size C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Perform a full scan from m/z 100-1000 to identify the [M+H]⁺ ion. Subsequently, perform product ion scans on the identified precursor ion using a range of collision energies to obtain optimal fragmentation.

Conclusion: From Data to Discovery

The mass spectral fragmentation of methyl-imidazole piperidines is a rich source of structural information. By understanding the fundamental fragmentation behaviors of the constituent piperidine and methyl-imidazole rings, and by leveraging the complementary nature of EI-MS and ESI-MS/MS, researchers can confidently elucidate the structures of these important molecules. This guide provides a foundational framework for this endeavor, empowering you to move from complex mass spectral data to confident structural assignments, accelerating the pace of your research and development.

References

Sources

A Comparative Guide to the Binding Affinity of 2-yl vs. 4-yl Imidazole-Piperidines at Histamine H3 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This unique role in regulating diverse neurotransmitter systems has positioned the H3R as a compelling target for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy. The development of H3R antagonists and inverse agonists is of particular interest, as these agents can enhance neurotransmitter release, thereby offering potential therapeutic benefits in conditions associated with cognitive deficits and wakefulness disorders.

Among the various chemical scaffolds explored for H3R ligand development, imidazole-piperidine derivatives have emerged as a particularly promising class. The imidazole ring serves as a crucial pharmacophoric element, mimicking the endogenous ligand histamine, while the piperidine moiety provides a versatile scaffold for introducing substitutions that modulate potency, selectivity, and pharmacokinetic properties. A key structural variable within this class is the point of attachment of the piperidine ring to the imidazole core, with 2-yl and 4-yl linkages being the most common. This guide provides a detailed comparative analysis of the binding affinity of 2-yl versus 4-yl imidazole-piperidines at the H3 receptor, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).

Chemical Synthesis of 2-yl and 4-yl Imidazole-Piperidines

The differential positioning of the piperidine moiety on the imidazole ring necessitates distinct synthetic strategies. Understanding these synthetic routes is crucial for the design and generation of novel analogs for screening campaigns.

General Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

A common approach to the synthesis of 2-substituted piperidinyl benzimidazoles involves the cyclization of a piperidine-4-carboxylic acid derivative with a substituted benzene-1,2-diamine. The piperidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step to allow for further derivatization.

  • Step 1: Cyclization: Piperidine-4-carboxylic acid is reacted with benzene-1,2-diamine to form the benzimidazole core.

  • Step 2: Protection: The piperidine amine is protected, for example, with a Boc group.

  • Step 3: Derivatization: Substituents can be introduced on the benzimidazole nitrogen.

  • Step 4: Deprotection: The Boc group is removed to yield the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold.

  • Step 5: Final Substitution: The piperidine nitrogen can then be functionalized with various substituents.[1]

General Synthesis of 4-[(1H-Imidazol-4-yl)methyl]piperidine Derivatives

The synthesis of 4-yl imidazole-piperidines often starts from piperidine-4-carboxaldehyde. A multi-step synthesis can be employed to construct the imidazole ring.

  • Step 1: Imidazole Ring Formation: A common method is the van Leusen imidazole synthesis, which involves the reaction of an α-substituted tosylmethylisocyanide (TosMIC) with an aldehyde and an amine.[2] In this case, 4-aminopiperidine can be used.

  • Step 2: N-Alkylation/Arylation: The piperidine nitrogen can be subsequently modified to introduce various substituents.

Comparative Binding Affinity at H3 Receptors

The binding affinity of a ligand for its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the IC50 value, with lower values indicating higher affinity. The following table summarizes a selection of 2-yl and 4-yl imidazole-piperidine derivatives and their reported binding affinities for the H3 receptor. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions (e.g., radioligand used, tissue source, assay buffer).

Compound IDIsomerStructurehH3R Ki (nM)Assay TypeReference
ADS031 4-yl1-(Naphthalen-1-ylmethyl)-4-((4-(methyl(propyl)amino)phenyl)oxy)piperidine12.5Radioligand Binding[3]
Compound 5 4-yl(Structure with biphenyl moiety)6.2Radioligand Binding[4][5]
Compound 7 4-yl(Structure with biphenyl moiety)5.2Radioligand Binding[4][5]
Compound 12 4-yl(Structure with biphenyl and pyridyl moieties)7.7Radioligand Binding[4][5]
Compound 13 4-yl(Structure with biphenyl and pyridyl moieties)24.2Radioligand Binding[4][5]
FUB 181 analog N/A (non-imidazole)Piperidine analog of FUB 181pA2 = 7.7Functional Assay[6]
Thioperamide analog N/A (non-imidazole)Piperidine analog of ThioperamidepA2 decreased by 2.7 log unitsFunctional Assay[6]

Note: Structures for some compounds are described in the referenced literature but not explicitly drawn here. Data for 2-yl imidazole-piperidines are less commonly reported in direct comparative studies with their 4-yl counterparts.

Structure-Activity Relationship (SAR) Discussion

The available data, although not always from direct head-to-head comparisons, allows for the elucidation of key structure-activity relationships for imidazole-piperidines at the H3 receptor.

  • Importance of the Piperidine Moiety: The piperidine ring is a crucial structural element for high-affinity binding to the H3 receptor.[4][5] Its replacement with other moieties, such as piperazine, can significantly alter binding affinity.

  • Role of Substituents on the Piperidine Nitrogen: The substituent on the piperidine nitrogen plays a critical role in determining the affinity and functional activity of the ligand. Bulky, lipophilic groups are often well-tolerated and can lead to high-affinity antagonists.[3]

  • Influence of the Linker: The nature and length of the linker connecting the piperidine to other functionalities can significantly impact binding. For instance, in a series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, a two-methylene linker was found to be optimal for potent antagonism.[7]

SAR_Considerations cluster_imidazole_core Imidazole Core cluster_piperidine_scaffold Piperidine Scaffold cluster_substituents Key Substitutions Imidazole Imidazole (Histamine Mimic) Piperidine Piperidine (Versatile Scaffold) Imidazole->Piperidine Attachment Point (2-yl vs. 4-yl) R_group R-Group on Piperidine-N Piperidine->R_group Modulates Affinity & Function Linker Linker Moiety Piperidine->Linker Influences Potency

Key SAR considerations for imidazole-piperidines at H3R.

Experimental Protocols

To ensure the scientific integrity of binding affinity data, standardized and well-validated experimental protocols are essential. Below are representative protocols for radioligand binding and functional assays commonly used to characterize H3 receptor ligands.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH) or another suitable H3R radioligand.

  • Test compounds (2-yl and 4-yl imidazole-piperidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known H3R ligand like thioperamide).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound or buffer (for total binding) or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubation Incubate Components in 96-well Plate Start->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End Binding Affinity Determined Analysis->End

Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on the downstream signaling of the H3 receptor, which is coupled to Gi/o proteins and inhibits adenylyl cyclase activity.

Materials:

  • Cells stably expressing the human H3 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • H3R agonist (e.g., (R)-α-methylhistamine).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach.

  • Pre-incubate the cells with the test compounds (for antagonist/inverse agonist testing) or buffer.

  • Stimulate the cells with forskolin and, for antagonist testing, an H3R agonist.

  • Incubate for a defined period to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Analyze the data to determine the effect of the test compounds on cAMP accumulation. Antagonists will block the agonist-induced decrease in cAMP, while inverse agonists will increase cAMP levels above the basal level.

H3R_Signaling_Pathway Ligand H3R Ligand (Agonist/Inverse Agonist) H3R Histamine H3 Receptor Ligand->H3R G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response

Simplified H3 receptor signaling pathway.

Conclusion

The imidazole-piperidine scaffold represents a highly valuable platform for the design of potent and selective histamine H3 receptor ligands. The choice between a 2-yl and 4-yl linkage between the imidazole and piperidine rings is a critical design element that influences the synthetic route and can impact the binding affinity and overall pharmacological profile of the resulting compounds. While the current literature suggests a strong preference for the 4-yl substitution pattern in the development of high-affinity H3R antagonists, a systematic comparative study of a broader range of matched 2-yl and 4-yl pairs would be highly beneficial to the field. Such studies would provide a more definitive understanding of the optimal substitution geometry and further guide the rational design of next-generation H3R-targeted therapeutics. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative evaluations and advancing our understanding of the intricate structure-activity relationships governing ligand recognition at the histamine H3 receptor.

References

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Chem Biol Drug Des. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Request PDF. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2018). Semantic Scholar. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). J Med Chem. [Link]

  • Benzo[D]imidazole derivatives of piperidine and piperazine. (2014).
  • Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. (2003). Naunyn Schmiedebergs Arch Pharmacol. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). ACS Publications. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC. [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). Bioorg Med Chem Lett. [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1996). Arch Pharm (Weinheim). [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). Eur J Med Chem. [Link]

  • Synthesis and binding assays of H3-receptor ligands. (1992). Farmaco. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Front Neurosci. [Link]

  • Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. (2023). Semantic Scholar. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2023). ACS Chem Neurosci. [Link]

  • BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. (2007). ResearchGate. [Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2022). Molecules. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2016). Der Pharma Chemica. [Link]

  • Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. (2002). Arch Pharm (Weinheim). [Link]

  • Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. (2018). Molecules. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-methyl-1H-imidazol-2-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(5-methyl-1H-imidazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.